N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide is a chemical compound with a molecular formula of C13H13N3O. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a pyridine ring substituted with an aminomethyl group and a carboxamide group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-cyanopyridine and 3-aminomethylbenzene.
Catalytic Hydrogenation: The 3-cyanopyridine undergoes catalytic hydrogenation in the presence of a Raney nickel catalyst to form 3-aminomethylpyridine.
Amidation Reaction: The 3-aminomethylpyridine is then reacted with 3-aminomethylbenzene in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)pyridine: A related compound with similar structural features but lacking the carboxamide group.
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide: A structural isomer with the carboxamide group at a different position on the pyridine ring.
Uniqueness
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and carboxamide groups allows for versatile reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O/c14-8-10-3-1-5-12(7-10)16-13(17)11-4-2-6-15-9-11/h1-7,9H,8,14H2,(H,16,17) |
InChI Key |
VDVWTXYIYATUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)CN |
Origin of Product |
United States |
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